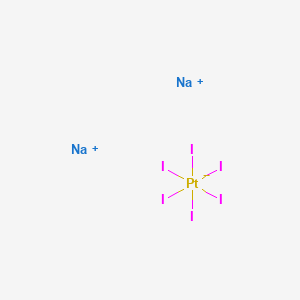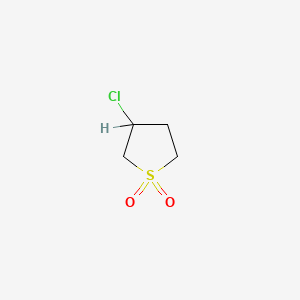
2,3-Bis(bromomethyl)naphthalene
Vue d'ensemble
Description
2,3-Bis(bromomethyl)naphthalene is a chemical compound with the linear formula C12H10Br2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(bromomethyl)naphthalene consists of a naphthalene core with bromomethyl groups attached at the 2 and 3 positions . The molecular weight is 314.022 .Physical And Chemical Properties Analysis
2,3-Bis(bromomethyl)naphthalene has a melting point of 134-135 °C and a predicted boiling point of 378.0±22.0 °C. The predicted density is 1.720±0.06 g/cm3 .Applications De Recherche Scientifique
On-Surface Debromination and Polymerization
2,3-Bis(bromomethyl)naphthalene has been studied for its on-surface debromination properties, particularly on Au(111) surfaces. This process leads to the formation of hydrocarbon dimers or conjugated polymers. For instance, it can furnish a poly(o-naphthylene vinylidene) polymer, which through mild annealing, undergoes dehydrogenation to form its conjugated derivative, poly(o-naphthylene vinylene) (Tang et al., 2022).
Structural Analysis of Naphthalene Derivatives
The molecule has been a part of structural studies of various naphthalene derivatives. These studies focus on crystal packing patterns, highlighting the role of bromine interactions and C-H...Br hydrogen bonds in the molecular structure (Kuś et al., 2023).
Unique DNA Crosslinking Activity
2,6-Bis(bromomethyl)naphthalene, a similar compound, has shown remarkable DNA crosslinking activity. Its unique behavior in microbial mutagenicity, despite a low propensity to form double strands in linearized plasmid DNA, indicates potential for developing intrastrand crosslinks, similar to those formed by cisplatin (Higashi et al., 2009).
Synthesis of Alpha-Amino Acid Derivatives
The compound is used in synthesizing cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions. This methodology involves bis-alkylation with 2,3-bis(bromomethyl)naphthalene, leading to the formation of various electron-deficient and electron-rich alpha-amino acids (Kotha & Brahmachary, 2000).
Formation of Highly Conjugated Bis-(1,3-dithiole) Derivatives
Studies have explored the synthesis of highly conjugated bis-(1,3-dithiole) derivatives using 2,6-bis(bromomethyl)naphthalene. These derivatives are significant in the context of organic metals (Bryce, 1985).
Synthesis of [7-(Fluoromethyl)-2-naphthyl]methanol
The compound 2,7-bis(bromomethyl)naphthalene, related to 2,3-bis(bromomethyl)naphthalene, has been used in synthesizing [7-(fluoromethyl)-2-naphthyl]methanol. This process involves partial halogen exchange followed by hydrolysis (Bogdanov, 2014).
Wavelength Dependent CC Bond Formation
The compound has been part of studies on the wavelength-dependent CC bond formation in molecules like 1,8-bis(bromomethyl)naphthalene. These studies highlight the role of selective excitation and efficiency of product yield based on the wavelength of laser irradiation (Ouchi & Yabe, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-bis(bromomethyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFRODBENVJLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959836 | |
| Record name | 2,3-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38998-33-3 | |
| Record name | NSC95710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)




![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)
![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)
![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)



![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)
